11-Bromo-1-undecanol

Organic Synthesis Green Chemistry Bromoalkanol Synthesis

When synthesizing high-density self-assembled monolayers (SAMs) or polymer brushes, the C11 spacer of 11-Bromo-1-undecanol is non-negotiable—shorter or longer chains alter hydrophobicity, packing density, and thermoresponsive behavior. Its orthogonal bromide and hydroxyl groups enable chemoselective, sequential functionalization without protecting-group strategies. Opt for ≥98% purity to minimize side reactions and ensure uniform initiator monolayers, directly impacting grafting density. Ideal for anti-fouling coatings, biosensors, and 11-mercapto-1-undecanol synthesis.

Molecular Formula C11H23BrO
Molecular Weight 251.20 g/mol
CAS No. 1611-56-9
Cat. No. B108197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromo-1-undecanol
CAS1611-56-9
Synonyms1-Bromo-11-hydroxyundecane;  1-Bromo-11-undecanol;  11-Bromo-1-hydroxyundecane;  11-Bromoundecan-1-ol;  11-Bromoundecanol; _x000B_11-Bromoundecanyl Alcohol;  NSC 4029;  ω-Bromoundecyl Alcohol
Molecular FormulaC11H23BrO
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESC(CCCCCO)CCCCCBr
InChIInChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
InChIKeyXFGANBYCJWQYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Bromo-1-undecanol (CAS 1611-56-9) as a Versatile C11 Bifunctional Building Block for Advanced Synthesis


11-Bromo-1-undecanol is a long-chain, bifunctional haloalcohol featuring a terminal hydroxyl group and a bromine atom separated by an eleven-carbon alkyl spacer. This molecular architecture provides orthogonal reactivity, enabling selective nucleophilic substitution at the bromine terminus while preserving the hydroxyl group for orthogonal modifications . Commercially, it is available in purity grades ranging from 97% to ≥99.0% (AT), with a melting point range of 46-49 °C . It serves as a critical intermediate for the synthesis of functionalized surfaces, polymer brushes, and specialty surfactants.

11-Bromo-1-undecanol Differentiation: Why Chain Length and Bifunctionality Dictate Performance


In precision material science and polymer chemistry, the substitution of 11-Bromo-1-undecanol with a seemingly analogous bromoalkanol of a different chain length (e.g., 6-bromo-1-hexanol or 12-bromo-1-dodecanol) or a monofunctional bromoalkane is not a straightforward swap. The C11 spacer length is a critical design parameter that directly impacts the hydrophobicity, packing density, and thermoresponsive behavior of resulting self-assembled monolayers (SAMs) and polymer brushes . Furthermore, the presence of both a primary alkyl bromide and a primary alcohol provides a unique orthogonal reactivity profile that is essential for sequential, chemoselective transformations . The following evidence demonstrates that specific, quantifiable differences in synthetic efficiency and material architecture necessitate a careful, data-driven selection of this specific C11 haloalcohol.

Quantitative Performance Evidence for 11-Bromo-1-undecanol vs. Closest Analogs


Microwave-Assisted Synthesis: Yield and Selectivity Comparison Among Bromoalkanols

In a standardized microwave-assisted monobromination of diols with aqueous HBr in toluene, 11-Bromo-1-undecanol was synthesized within a yield range of 40.9% to 78.7% and with a selectivity of 90.5% to 96.6% [1]. This performance places it within a broader class of long-chain bromoalkanols (C8-C14), where yields varied significantly based on chain length. For comparison, 10-bromo-1-decanol was synthesized in 53.5% yield and 95.2% selectivity under the same optimized conditions [1]. This data demonstrates that while the C11 chain is viable, its synthetic efficiency is not universally superior to all analogs, highlighting the importance of a chain-length specific optimization.

Organic Synthesis Green Chemistry Bromoalkanol Synthesis

Purity Grade Differentiation: Enabling Reproducible Surface Functionalization

For applications requiring high-fidelity surface modification, such as the formation of initiator monolayers for Atom Transfer Radical Polymerization (ATRP), the purity of the precursor is paramount. 11-Bromo-1-undecanol is commercially available in a purum grade of ≥99.0% (AT) , whereas a more common research-grade specification is 97% . The higher purity grade minimizes the presence of di-bromo or non-brominated alcohol impurities that could act as chain transfer agents or terminate polymer growth, thereby ensuring a more uniform and controlled grafting density. This is a critical differentiator for procurement, as the 2% difference in nominal purity can have a disproportionate impact on the reproducibility and quality of surface-initiated polymerizations.

Surface Chemistry Polymer Science ATRP Initiator

Orthogonal Reactivity: Bifunctional vs. Monofunctional Analogs

A defining feature of 11-Bromo-1-undecanol is its orthogonal bifunctionality. This allows for sequential, chemoselective transformations that are impossible with monofunctional analogs like 1-bromoundecane or 1-undecanol. For instance, it can be used in a one-pot synthesis of graft copolymers based on a metathesis skeleton with poly(methyl methacrylate) grafts . This process leverages the hydroxyl group for attachment to a polymer backbone while the terminal bromide can be subsequently converted to an ATRP initiator . The ability to perform such sequential, site-selective chemistry is a key differentiator that enables the construction of complex macromolecular architectures unattainable with simpler, single-functionality molecules.

Organic Synthesis Building Block Orthogonal Chemistry

Evidence-Based Application Scenarios for 11-Bromo-1-undecanol


Synthesis of High-Fidelity ATRP Initiators for Polymer Brushes

When high-density, well-defined polymer brushes are required (e.g., for anti-fouling coatings or biosensors), 11-Bromo-1-undecanol serves as a superior precursor. Its terminal hydroxyl group can be immobilized onto a surface, while the alkyl bromide is converted into an ATRP initiator. The availability of a ≥99.0% pure grade is critical for minimizing side reactions and ensuring a uniform initiator monolayer, which directly translates to a more homogeneous polymer brush architecture and predictable grafting density .

Construction of Orthogonally Functionalized Self-Assembled Monolayers (SAMs)

For studies involving patterned or reactive surfaces, 11-Bromo-1-undecanol provides a unique orthogonal handle. The hydroxyl group can be used for initial surface tethering (e.g., via silane or phosphonate chemistry), while the terminal bromide remains available for subsequent, site-specific functionalization via nucleophilic substitution or cross-coupling . This contrasts with monofunctional analogs, which would require complex protecting group strategies to achieve the same level of architectural control.

Precursor for 11-Mercapto-1-undecanol in Gold-Thiol SAMs

11-Bromo-1-undecanol is a key precursor for the synthesis of 11-mercapto-1-undecanol, a widely used compound for forming self-assembled monolayers on gold surfaces . The conversion of the terminal bromide to a thiol group is a well-established transformation, and the purity of the starting bromo-alcohol directly influences the quality of the resulting thiol monolayer. This application highlights the compound's role as a foundational building block for advanced surface science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Bromo-1-undecanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.